

Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline-3-carbaldehyde Derivatives

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Compound of Interest

Compound Name: 4-Hydroxyquinoline-3-carbaldehyde

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The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.^[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of **4-hydroxyquinoline-3-carbaldehyde** derivatives, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of workflows and potential mechanisms, this guide aims to facilitate further research and development in this promising area.

Anticancer Activity of 4-Hydroxyquinoline-3-carbaldehyde Derivatives

Derivatives of **4-hydroxyquinoline-3-carbaldehyde** have demonstrated significant potential as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with structure-activity relationship studies revealing key insights into the structural modifications that enhance their potency.

Key SAR Findings for Anticancer Activity:

- Modification of the Carbaldehyde Group: Conversion of the 3-carbaldehyde group into hydrazone or carboxamide moieties has been a fruitful strategy for enhancing anticancer activity. For instance, certain hydrazone derivatives have shown potent cytotoxicity against various cancer cell lines.[2]
- Substituents on the Quinoline Ring: The nature and position of substituents on the benzene ring of the quinoline scaffold play a crucial role in modulating anticancer activity. Electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
- The N-1 Position: Substitution at the N-1 position of the quinoline ring has been shown to influence the cytotoxic profile of these derivatives.

Comparative Cytotoxic Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various **4-hydroxyquinoline-3-carbaldehyde** derivatives against a panel of human cancer cell lines.

Derivative Class	Specific Derivative	Cancer Cell Line	IC50 (µM)
Hydrazones	2-(1H-Benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline	DAN-G (Pancreatic)	1.23
LCLC-103H (Lung)	1.49		
SISO (Cervical)	1.35		
Carboxamides	Derivative 16b	ACP-03 (Gastric)	1.92
Derivative 17b	ACP-03 (Gastric)	5.18	
Benzylidene Derivatives	Compound 20	Colo 205 (Colon)	2.34
Colo 320 (Colon)	4.61		
Compound 13b	Colo 205 (Colon)	8.1	
Colo 320 (Colon)	4.58		

Antimicrobial Activity of 4-Hydroxyquinoline-3-carbaldehyde Derivatives

The **4-hydroxyquinoline-3-carbaldehyde** scaffold has also served as a foundation for the development of novel antimicrobial agents. Modifications of the core structure have led to derivatives with significant activity against a range of bacterial and fungal pathogens.

Key SAR Findings for Antimicrobial Activity:

- Hydrazone Moiety: The formation of hydrazones from the 3-carbaldehyde group is a common strategy that often leads to enhanced antimicrobial activity. The nature of the substituent on the hydrazone nitrogen can significantly impact the spectrum and potency of activity.^[3]
- Heterocyclic Substituents: The introduction of various heterocyclic rings as substituents has been explored to improve the antimicrobial profile of these compounds.

Comparative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of selected **4-hydroxyquinoline-3-carbaldehyde** derivatives against various microbial strains.

Derivative Class	Specific Derivative	Microorganism	MIC (µg/mL)
Hydrazide-Hydrazone	Compound 3	S. aureus	1.56 ± 0.02
E. coli	0.39 ± 0.02		
P. aeruginosa	0.78 ± 0.01		
Hydrazide-Hydrazone	Compound 15	Gram-positive bacteria	1.95 - 7.81
Hydrazide-Hydrazone	Compound 16	Gram-positive bacteria	3.91 - 7.81
Schiff Bases	Compound with 2-chlorobenzaldehyde	S. aureus	-
E. faecalis	-		

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these derivatives are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

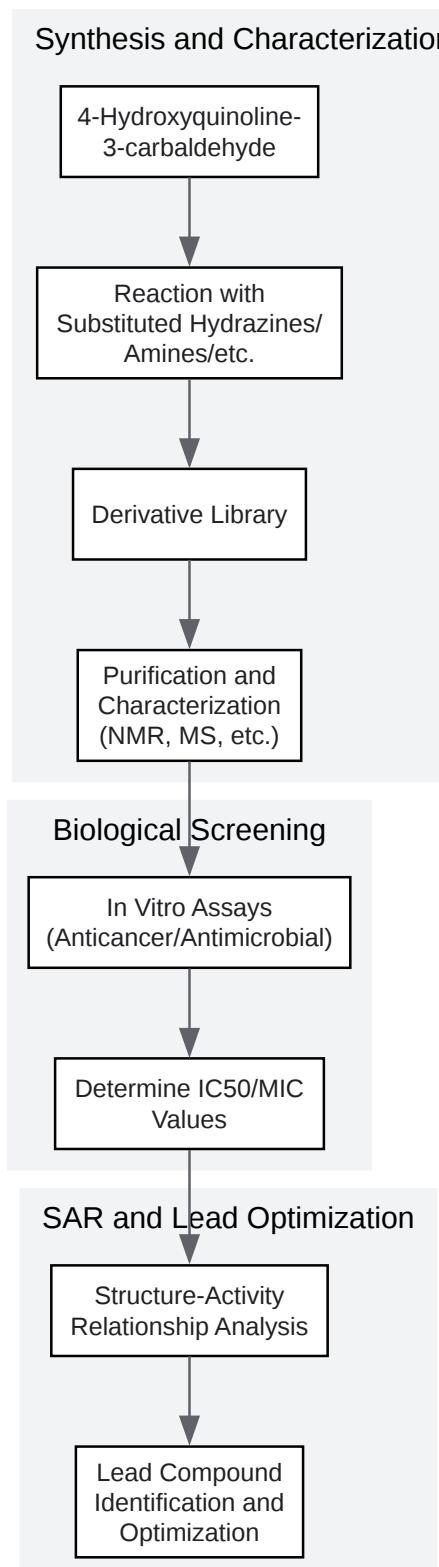
Agar Well Diffusion Method for Antimicrobial Susceptibility

This method is used to assess the antimicrobial activity of a compound.

- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
- Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a Mueller-Hinton agar plate.
- Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
- Compound Application: Add a known concentration of the test compound to each well.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity of the compound.

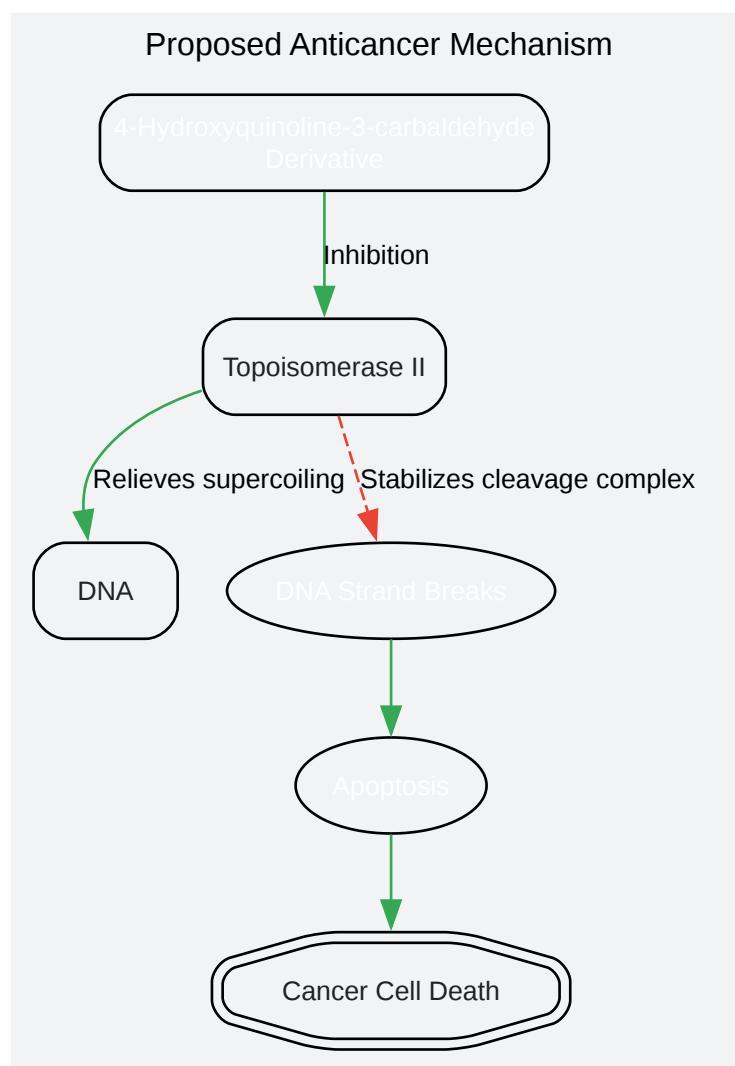
Visualizing Workflows and Mechanisms

To better understand the research process and potential mechanisms of action, the following diagrams are provided.



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Experimental workflow for SAR studies.



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Proposed mechanism via Topoisomerase II inhibition.

In conclusion, **4-hydroxyquinoline-3-carbaldehyde** derivatives represent a versatile and promising scaffold for the development of novel anticancer and antimicrobial agents. The structure-activity relationships highlighted in this guide, along with the provided experimental protocols, offer a solid foundation for future research aimed at optimizing the therapeutic potential of this class of compounds. Further investigation into their precise mechanisms of action will be crucial for their advancement into clinical development.

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